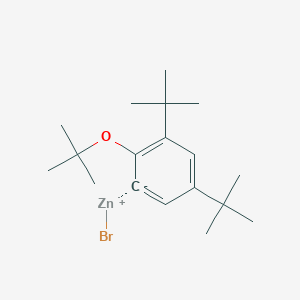
(2-t-Butoxy-3,5-di-tert-butylphenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-tert-butoxy-3,5-di-tert-butylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is known for its reactivity and stability, making it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-tert-butoxy-3,5-di-tert-butylphenyl)zinc bromide typically involves the reaction of 2-tert-butoxy-3,5-di-tert-butylphenyl bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the following steps:
- Dissolving 2-tert-butoxy-3,5-di-tert-butylphenyl bromide in THF.
- Adding zinc powder or zinc bromide to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2-tert-butoxy-3,5-di-tert-butylphenyl)zinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Transmetalation: Transfers its organic group to other metals, such as palladium or nickel, in catalytic cycles.
Common Reagents and Conditions
Electrophiles: Alkyl halides, acyl chlorides, and aldehydes.
Catalysts: Palladium or nickel complexes.
Solvents: THF, diethyl ether, or other aprotic solvents.
Major Products Formed
The major products formed from these reactions include substituted aromatic compounds, ketones, and alcohols, depending on the electrophile used.
Applications De Recherche Scientifique
(2-tert-butoxy-3,5-di-tert-butylphenyl)zinc bromide is utilized in various scientific research applications:
Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of advanced materials, such as polymers and nanomaterials.
Medicinal Chemistry: Involved in the development of new drugs and therapeutic agents.
Catalysis: Serves as a reagent in catalytic processes for the formation of carbon-carbon bonds.
Mécanisme D'action
The mechanism of action of (2-tert-butoxy-3,5-di-tert-butylphenyl)zinc bromide involves the transfer of its organic group to an electrophile or metal catalyst. The zinc atom acts as a nucleophile, attacking the electrophilic center of the substrate, leading to the formation of a new carbon-carbon bond. This process is facilitated by the stabilization of the transition state by the zinc atom and the solvent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-tert-butoxy-3,5-di-tert-butylphenyl)magnesium bromide
- (2-tert-butoxy-3,5-di-tert-butylphenyl)lithium
- (2-tert-butoxy-3,5-di-tert-butylphenyl)boronic acid
Uniqueness
Compared to similar compounds, (2-tert-butoxy-3,5-di-tert-butylphenyl)zinc bromide offers unique advantages:
- Stability : More stable than its lithium and magnesium counterparts.
- Reactivity : Provides a good balance of reactivity and selectivity in reactions.
- Versatility : Can be used in a wide range of reactions and applications.
This comprehensive overview highlights the significance of (2-tert-butoxy-3,5-di-tert-butylphenyl)zinc bromide in various fields of scientific research and industrial applications. Its unique properties and reactivity make it a valuable tool for chemists and researchers.
Propriétés
Formule moléculaire |
C18H29BrOZn |
|---|---|
Poids moléculaire |
406.7 g/mol |
Nom IUPAC |
bromozinc(1+);2,4-ditert-butyl-1-[(2-methylpropan-2-yl)oxy]benzene-6-ide |
InChI |
InChI=1S/C18H29O.BrH.Zn/c1-16(2,3)13-10-11-15(19-18(7,8)9)14(12-13)17(4,5)6;;/h10,12H,1-9H3;1H;/q-1;;+2/p-1 |
Clé InChI |
SFRCKIWGOXDKMR-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)C1=CC(=C([C-]=C1)OC(C)(C)C)C(C)(C)C.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,5,6-Tetrahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B14882932.png)
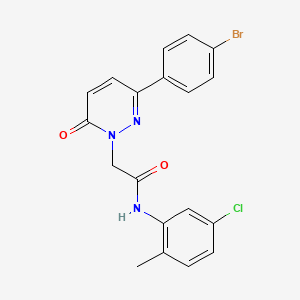
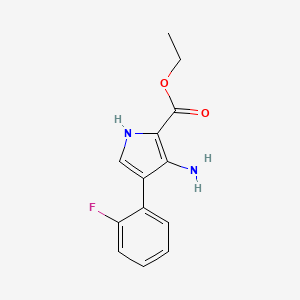
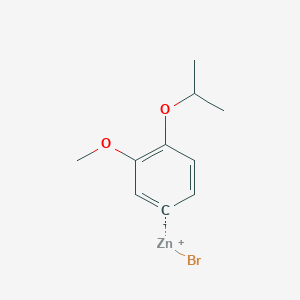
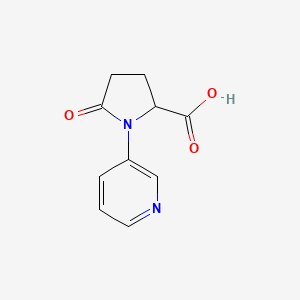
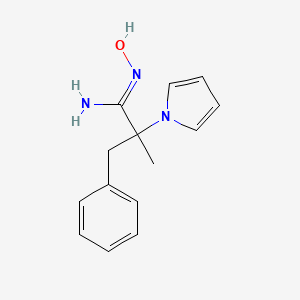
![2-amino-4-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxobutanoic acid](/img/structure/B14882952.png)
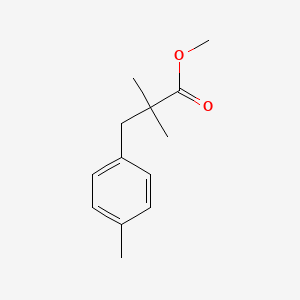
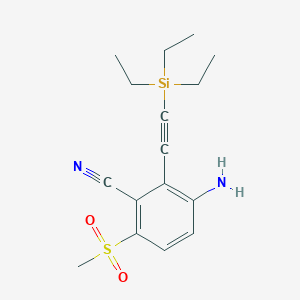
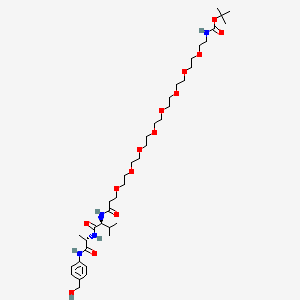
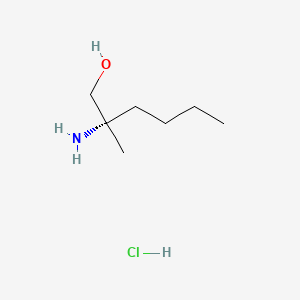

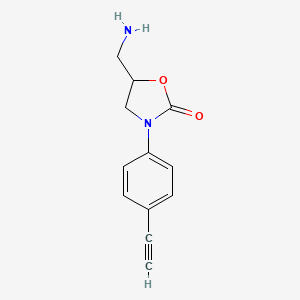
![2-(4-Bromophenyl)-7-chloroimidazo[1,2-a]pyridine](/img/structure/B14883005.png)
